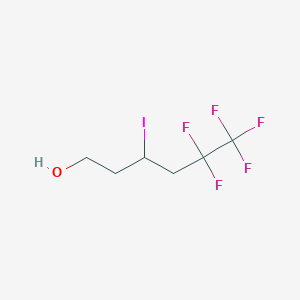

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol

Description

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is a fluorinated secondary alcohol featuring a terminal hydroxyl group, an iodine substituent at the C3 position, and five fluorine atoms at the C5 and C6 positions. Its synthesis involves radical addition strategies using perfluoroalkyl iodides and alkenols. For example, a related compound, 5,7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodoheptan-1-ol (5a), was synthesized via a reaction between perfluorohexyl iodide and 5-hexen-1-ol in acetonitrile, achieving a 79% yield after purification . The fluorine atoms confer high electronegativity and lipophilicity, while the iodine atom enables further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name |

5,5,6,6,6-pentafluoro-3-iodohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5IO/c7-5(8,6(9,10)11)3-4(12)1-2-13/h4,13H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMDDLYRMRDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol typically involves the iodination of a pentafluorinated hexanol precursor. One common method is the reaction of 5,5,6,6,6-pentafluorohexan-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of 5,5,6,6,6-pentafluorohexanol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

Substitution: Formation of 3-azido-5,5,6,6,6-pentafluorohexan-1-ol or 3-thiocyanato-5,5,6,6,6-pentafluorohexan-1-ol.

Oxidation: Formation of 3-iodo-5,5,6,6,6-pentafluorohexan-1-one.

Reduction: Formation of 5,5,6,6,6-pentafluorohexanol.

Scientific Research Applications

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol involves its interaction with molecular targets through halogen bonding and hydrogen bonding . The iodine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or alter the structure of biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Fluorination Impact : Increasing fluorine content (e.g., 13 F in Compound 5a vs. 5 F in the target compound) enhances lipophilicity and thermal stability but complicates synthesis due to steric and electronic effects .

- Iodine Reactivity : The C3-iodo position in the target compound allows for Suzuki-Miyaura coupling, akin to iodochromones used in isoflavone synthesis (e.g., genistein) . However, fluorinated substrates often require optimized catalysts (e.g., Pd(OAc)₂) to mitigate electron-withdrawing effects from fluorine .

- Yield Variability: Lower yields in fluorinated systems (e.g., 29% for 3-iodo-5,7-dimethoxychromone ) highlight challenges in purifying fluorinated intermediates, whereas non-fluorinated analogs (e.g., soy isoflavones) achieve higher yields .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Key Observations :

- Acidity: Fluorine’s electron-withdrawing effect increases alcohol acidity compared to non-fluorinated analogs (e.g., 3-iodo-5,6-dimethoxyindazole ).

- Solubility: The target compound’s moderate fluorination balances lipophilicity and reactivity, unlike heavily fluorinated alcohols (e.g., decafluoro-3-pentanol), which are highly hydrophobic .

Biological Activity

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is a halogenated organic compound characterized by its unique molecular structure that includes both iodine and multiple fluorine atoms. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities and mechanisms of action.

- Molecular Formula : C6H8F5IO

- Molecular Weight : 318.02 g/mol

- Structure : The compound features a hydroxyl group (-OH) and five fluorine atoms attached to a hexane backbone. The presence of iodine significantly alters its reactivity compared to non-halogenated counterparts.

The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding and hydrogen bonding with various molecular targets. This dual interaction mechanism allows the compound to influence enzymatic activities and biological pathways effectively.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its role as a potential inhibitor of specific enzymes involved in metabolic pathways.

- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting halogenated compounds' interactions with biological systems.

- Chemical Probes : Utilized in research to investigate the mechanisms of action of various biological processes.

Case Studies

- Enzyme Targeting : A study demonstrated that this compound inhibits the activity of certain enzymes through competitive inhibition mechanisms. The compound's ability to mimic substrate structures enhances its efficacy in enzyme interaction studies.

- Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also presents potential cytotoxic effects at higher concentrations, necessitating careful dose optimization in therapeutic contexts.

-

Fluorinated Compounds Comparison :

- Compared with non-fluorinated analogs, this compound showed enhanced lipophilicity and stability due to the presence of fluorine atoms.

- The iodine substituent contributes to increased reactivity in substitution reactions compared to similar compounds without iodine.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Hydroxyl group with multiple fluorines | Halogen bonding capabilities |

| 5,5,6,6,6-Pentafluorohexan-1-ol | Similar backbone without iodine | Lacks halogen reactivity from iodine |

| Iodopentafluorobenzene | Contains iodine but fewer fluorines | Different structural framework |

| Perfluorooctanol | Fully fluorinated alcohol | Lacks any halogen other than fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.